

Unraveling the Structure of Chromium(II) Oxalate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Chromium(II) oxalate

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This technical guide provides a comprehensive overview of the crystal structure of **chromium(II) oxalate** dihydrate ($\text{CrC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$). While a complete, published single-crystal X-ray diffraction study for this specific compound is not readily available in the public domain, its structure can be confidently inferred from detailed studies of its isostructural analogues, such as iron(II) oxalate dihydrate ($\alpha\text{-FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$, mineral name: humboldtine), manganese(II) oxalate dihydrate (lindbergite), and magnesium(II) oxalate dihydrate (glushinskite). This document compiles relevant data from these analogues to present a probable structural model for **chromium(II) oxalate** dihydrate, alongside experimental protocols for its synthesis and characterization.

Predicted Crystal Structure and Physicochemical Properties

Chromium(II) oxalate dihydrate is a light green crystalline solid.^[1] Based on the structures of its iron, manganese, and magnesium counterparts, $\text{CrC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ is predicted to crystallize in the monoclinic space group C2/c.^{[2][3][4]} The fundamental structural motif consists of infinite one-dimensional polymeric chains running along the crystallographic b-axis.^{[1][2]}

In this arrangement, the chromium(II) ion is in a high-spin, octahedrally coordinated environment.^[1] The coordination sphere is composed of four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two water molecules in the axial (trans) positions.^[2]

These $[\text{Cr}(\text{C}_2\text{O}_4)(\text{H}_2\text{O})_2]$ units are bridged by the oxalate ligands to form the characteristic chain structure. Hydrogen bonding between the coordinated water molecules and the oxalate oxygen atoms of adjacent chains contributes to the stability of the three-dimensional crystal lattice.[5]

A magnetic moment of 4.65 Bohr magnetons suggests the presence of a high-spin Cr^{2+} ion and the absence of a direct Cr-Cr bond.[1]

Table 1: Predicted Crystallographic Data for **Chromium(II) Oxalate** Dihydrate (Based on isostructural $\alpha\text{-FeC}_2\text{O}_4\cdot 2\text{H}_2\text{O}$)

| Parameter | Value | Reference |
|----------------|------------|-----------|
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2][6] |

(Note: Specific unit cell dimensions for $\text{CrC}_2\text{O}_4\cdot 2\text{H}_2\text{O}$ are not available. The following are for $\alpha\text{-FeC}_2\text{O}_4\cdot 2\text{H}_2\text{O}$ for comparative purposes.)

| Parameter | Value (for $\alpha\text{-FeC}_2\text{O}_4\cdot 2\text{H}_2\text{O}$) | Reference |
|-----------|---|-----------|
| a | ~11.8 Å | [6] |
| b | ~5.3 Å | [6] |
| c | ~9.8 Å | [6] |
| β | ~126.7° | [6] |
| Z | 4 | [5] |

Experimental Protocols

Synthesis of Chromium(II) Oxalate Dihydrate

The synthesis of **chromium(II) oxalate** dihydrate must be carried out in an inert atmosphere due to the ready oxidation of chromium(II) to chromium(III).[1][7] The following protocol is adapted from the work of Nikumbh et al. (1990).[1]

Materials:

- Chromium(II) sulfate pentahydrate ($\text{CrSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Degassed, deionized water

Procedure:

- Prepare a solution of sodium oxalate and oxalic acid in degassed, deionized water.
- In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed, deionized water.
- Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
- A light green crystalline precipitate of **chromium(II) oxalate** dihydrate will form.
- Filter the precipitate, wash with degassed water, and dry under vacuum.

Characterization Methods

The characterization of the synthesized **chromium(II) oxalate** dihydrate would typically involve the following techniques:

- Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity. The resulting pattern is expected to be indexable to a monoclinic C2/c space group.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligand and the coordinated water molecules.
- Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition pathway. The dihydrate is expected to lose its water of hydration above 140 °C in an inert

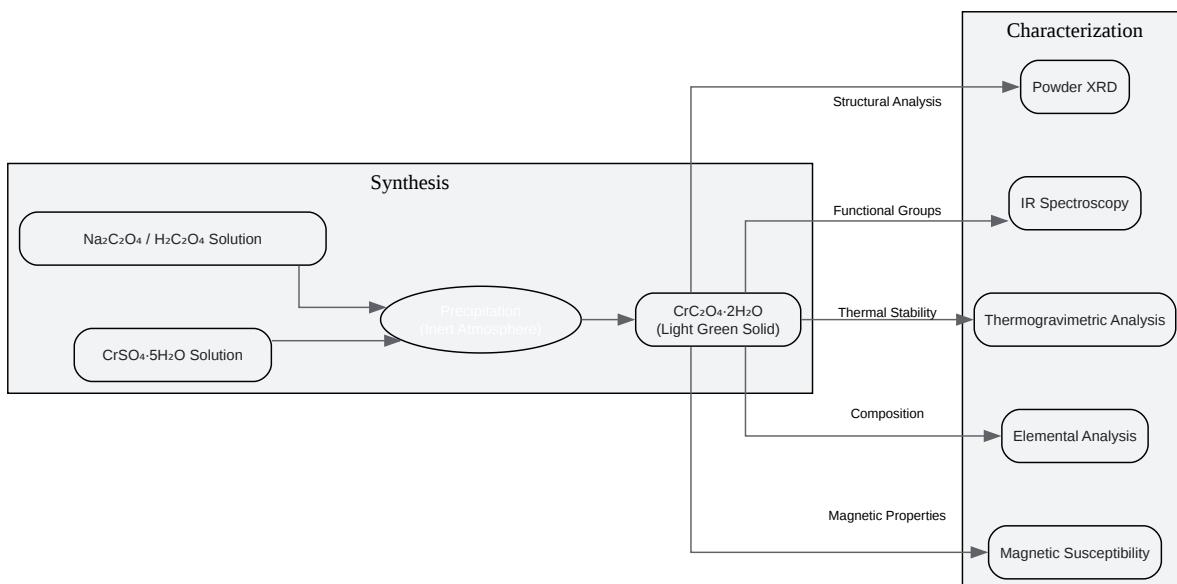
atmosphere.[\[1\]](#) Further heating above 320 °C leads to decomposition into chromium oxides.

[\[1\]](#)

- Elemental Analysis: To confirm the elemental composition (C, H, Cr).
- Magnetic Susceptibility Measurement: To determine the magnetic moment of the chromium(II) ion.

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of **chromium(II) oxalate** dihydrate and the coordination environment of the chromium(II) ion within the crystal structure.



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Caption: Experimental workflow for the synthesis and characterization of **chromium(II) oxalate dihydrate**.

Caption: Octahedral coordination environment of the chromium(II) ion in the predicted crystal structure.

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